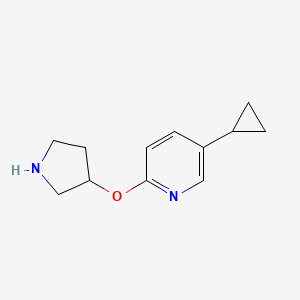
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine
Descripción general
Descripción
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Cyclopropyl-2-(pyrrolidin-3-yloxy)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a cyclopropyl group and a pyrrolidin-3-yloxy moiety. Its unique structure contributes to its biological activity, particularly in targeting specific receptors and enzymes.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and enzyme inhibition. The compound is believed to interact with various biological targets, including:
- Nicotinic Acetylcholine Receptors (nAChRs) : It may enhance or inhibit receptor activity, influencing synaptic transmission.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that the compound can protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : It has demonstrated the ability to reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies report efficacy against certain bacterial strains, suggesting its utility as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neuroprotection | Reduces apoptosis in neuronal cells | |
| Anti-inflammatory | Decreases pro-inflammatory cytokines | |
| Antimicrobial | Inhibits growth of specific bacteria |
Case Study 1: Neuroprotective Effects
In a study published in Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial integrity, highlighting the compound's potential for treating neurodegenerative disorders .
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its role as a novel anti-inflammatory agent .
Case Study 3: Antimicrobial Efficacy
A preliminary investigation into the antimicrobial activity revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. This suggests its potential application in developing new antimicrobial therapies .
Propiedades
IUPAC Name |
5-cyclopropyl-2-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-9(1)10-3-4-12(14-7-10)15-11-5-6-13-8-11/h3-4,7,9,11,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXACAUPYOEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)OC3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















